

# XOMA-629: A Comparative Analysis of a BPI-Derived Antimicrobial Peptide

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## Compound of Interest

Compound Name: XMP-629

Cat. No.: B15564522

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This guide provides a comparative overview of the antimicrobial peptide XOMA-629 against other notable antimicrobial peptides (AMPs). Due to the discontinuation of XOMA-629's clinical development, publicly available quantitative efficacy data is limited. This document summarizes the available information on XOMA-629 and presents a comparison with other well-characterized AMPs, supported by experimental data from published literature.

## Overview of XOMA-629

XOMA-629 is a synthetic antimicrobial peptide derived from the human bactericidal/permeability-increasing protein (BPI). Developed by XOMA Corporation, it was investigated as a topical treatment for impetigo, a common skin infection caused by *Staphylococcus aureus* (including methicillin-resistant strains, MRSA) and *Streptococcus pyogenes*.<sup>[1]</sup> A key feature of XOMA-629 is its proposed mechanism of action, which, unlike many other AMPs, is not believed to involve the formation of pores in the bacterial cell membrane.<sup>[1]</sup> Clinical trials for XOMA-629 were initiated in 2008 but were subsequently discontinued.

## Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

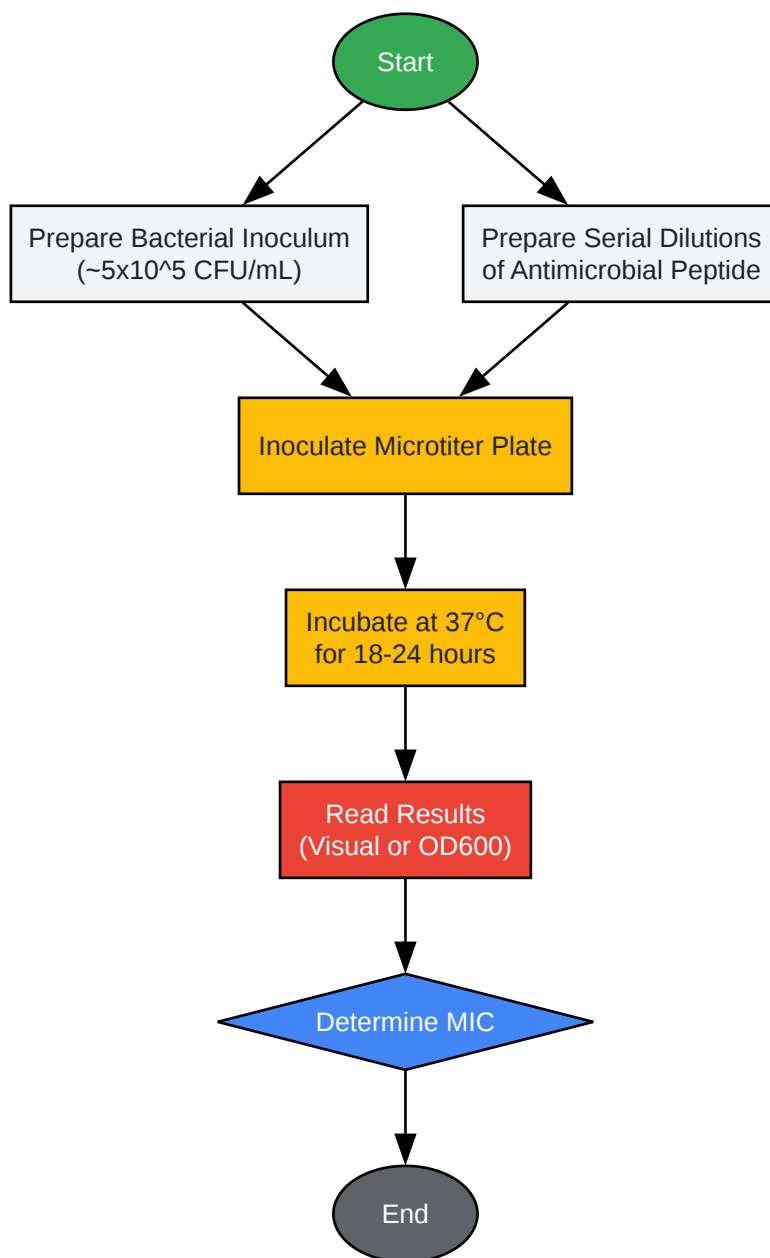
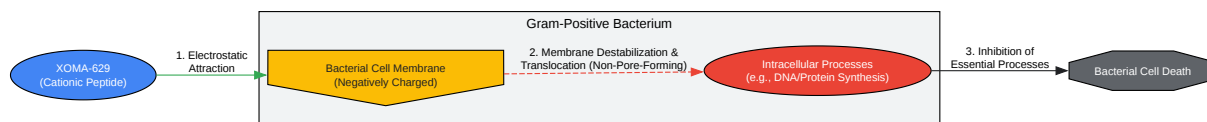
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for XOMA-629 against target pathogens are not publicly available, press releases from the time of its development described it as having "rapid and potent antimicrobial activity" against *S. pyogenes*, methicillin-sensitive *S. aureus* (MSSA), and MRSA.[1]

For a comparative perspective, the table below presents the MIC values of two well-studied classes of human antimicrobial peptides, cathelicidins (LL-37) and  $\beta$ -defensins, against these same pathogens.

Antimicrobial Peptide	Target Organism	MIC Range ( $\mu\text{g/mL}$ )	References
XOMA-629	Staphylococcus aureus (MSSA, MRSA)	Data not publicly available	[1]
Streptococcus pyogenes	Data not publicly available	[1]	
LL-37 (Cathelicidin)	Staphylococcus aureus	<10 - 32	[2][3]
Streptococcus pyogenes	7.65 - 9.28	[4]	
Human $\beta$ -Defensin 2 (hBD-2)	Staphylococcus aureus	Weak or no activity	[5]
Streptococcus pyogenes	Weak or no activity	[5]	
Human $\beta$ -Defensin 3 (hBD-3)	Staphylococcus aureus	0.5 - 8	[6][7]
Escherichia coli (for comparison)	4 - 8	[6]	

## Mechanism of Action: A Non-Pore-Forming Approach

XOMA-629 is derived from BPI, a protein known for its distinct mechanism of action against Gram-negative bacteria, primarily through high-affinity binding to Lipopolysaccharide (LPS). However, BPI-derived peptides have also demonstrated activity against Gram-positive bacteria. The mechanism is believed to involve initial electrostatic interactions with the bacterial surface, followed by membrane disruption and inhibition of intracellular processes without the formation of discrete pores. This "carpet-like" or non-membranolytic mechanism is a key differentiator from many other AMPs.



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## References

- 1. XOMA Begins Phase 2a Clinical Trial to Evaluate XOMA 629 Topical Gel as a Treatment for the Common Skin Disease, Impetigo :: XOMA Royalty Corporation (XOMA) [investors.xoma.com]
- 2. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human  $\beta$ -Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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